
1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one is a chemical compound known for its unique structure and properties. It contains a chloro group, a difluoromethoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(difluoromethoxy)-3-(trifluoromethyl)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group instead of a trifluoromethyl group, leading to different chemical and biological properties.
1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which affects its reactivity and applications.
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: This compound has a methylthio group instead of a trifluoromethyl group, resulting in different chemical behavior and uses.
Eigenschaften
Molekularformel |
C11H8ClF5O2 |
|---|---|
Molekulargewicht |
302.62 g/mol |
IUPAC-Name |
1-chloro-1-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5O2/c1-5(18)9(12)6-2-3-8(19-10(13)14)7(4-6)11(15,16)17/h2-4,9-10H,1H3 |
InChI-Schlüssel |
BMCUXCNTVGEZHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC(F)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



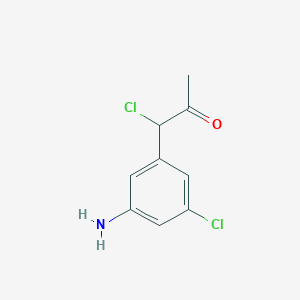
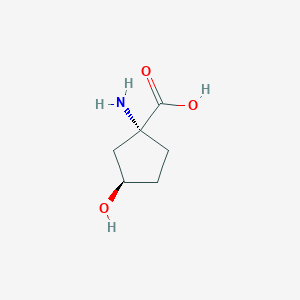
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
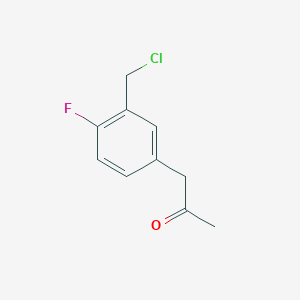
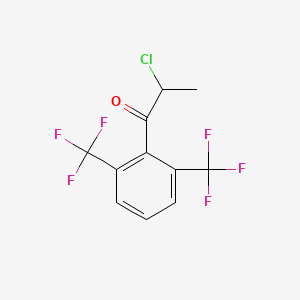
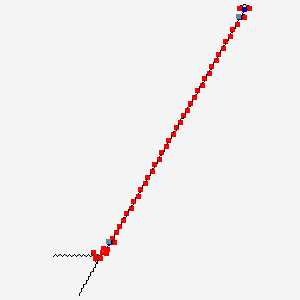

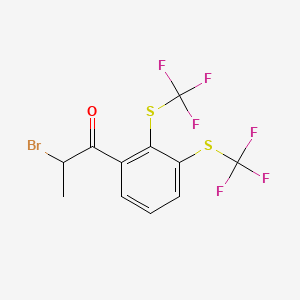
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)
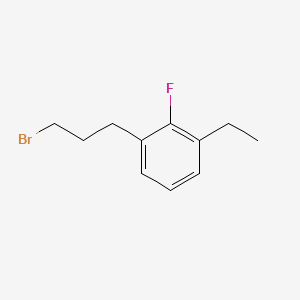

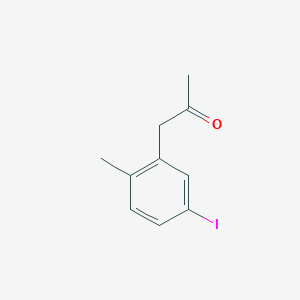
![(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
